Tert-butyl3,3-dimethyl-6-oxo-1,4-oxazepane-4-carboxylate

Description

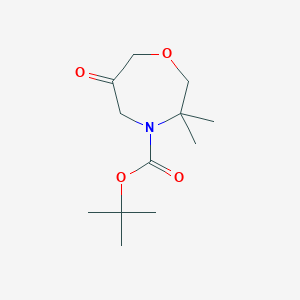

Tert-butyl3,3-dimethyl-6-oxo-1,4-oxazepane-4-carboxylate is a seven-membered heterocyclic compound featuring an oxazepane ring system. The structure includes a tert-butyl ester group at position 4, two methyl substituents at position 3, and a ketone group at position 5. The tert-butyl ester moiety enhances stability against hydrolysis, while the dimethyl groups at position 3 contribute to steric effects that may influence conformational flexibility and intermolecular interactions. Structural characterization of such compounds often relies on X-ray crystallography, with software like SHELX being widely used for refinement and analysis .

Properties

Molecular Formula |

C12H21NO4 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

tert-butyl 3,3-dimethyl-6-oxo-1,4-oxazepane-4-carboxylate |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-6-9(14)7-16-8-12(13,4)5/h6-8H2,1-5H3 |

InChI Key |

DBDAJUNSLZVPBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COCC(=O)CN1C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-dimethyl-6-oxo-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl 3-hydroxypyrrolidine-1-carboxylate in the presence of sodium hydride (NaH) and methyl iodide (CH3I) in tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-dimethyl-6-oxo-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxazepane ring.

Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenated compounds and strong bases are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3,3-dimethyl-6-oxo-1,4-oxazepane-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3,3-dimethyl-6-oxo-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazepane ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The most structurally analogous compound identified is tert-butyl 6-oxo-3-vinyl-1,4-oxazepane-4-carboxylate (CAS: 2940960-26-7) . Below is a comparative analysis:

*Calculated based on the vinyl analog’s molar mass (241.28) with substitution of vinyl (-C₂H₃) by two methyl groups (-2×CH₃), adding 15 g/mol.

Substituent Effects and Reactivity

- Steric Hindrance: The 3,3-dimethyl substituents in the target compound introduce greater steric bulk compared to the planar vinyl group in the analog.

- Lipophilicity : The dimethyl groups likely increase lipophilicity (logP) relative to the vinyl analog, impacting solubility and membrane permeability in biological systems.

- Conformational Flexibility : The rigid vinyl group may restrict ring puckering, whereas the flexible dimethyl substituents could allow for varied conformations, influencing binding affinity in drug design contexts.

Biological Activity

Tert-butyl 3,3-dimethyl-6-oxo-1,4-oxazepane-4-carboxylate, also known by its CAS number 748805-97-2, is a compound of interest due to its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, as well as its pharmacokinetic profile.

- Molecular Formula : C10H17NO4

- Molecular Weight : 215.25 g/mol

- CAS Number : 748805-97-2

- Purity : ≥ 97% .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to tert-butyl oxazepanes. For instance, derivatives of the tert-butylphenylthiazole series have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. The structure–activity relationship (SAR) indicated that modifications in the side chains could enhance antibacterial efficacy .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 20 | MRSA USA300 | 4 µg/mL |

| Compound 20 | C. difficile | 4 µg/mL |

| Compound 20 | C. albicans (fluconazole-resistant) | 4–16 µg/mL |

The presence of a tert-butyl group has been associated with increased hydrophobicity and membrane penetration, which likely contributes to the enhanced antibacterial activity observed in these compounds .

Antifungal Activity

In addition to its antibacterial properties, tert-butyl derivatives have shown promising antifungal activity. For example, compounds with a similar structure demonstrated effectiveness against fluconazole-resistant strains of Candida albicans, with MIC values ranging from 4 to 16 µg/mL. This suggests that modifications to the oxazepane structure can lead to potent antifungal agents .

Toxicity Profile

Assessing the toxicity of new compounds is crucial for their development as therapeutic agents. In vitro studies on MCF-7 cancer cells revealed that compound 20 exhibited favorable toxicity profiles, maintaining cell viability even at concentrations eight times higher than its MIC (32 µg/mL). This indicates a potentially safe therapeutic window for further exploration .

Pharmacokinetics

Pharmacokinetic simulations using PK-Sim software indicated that compound 20 has a favorable metabolic profile compared to lead compounds. Key parameters such as half-life () were estimated to be approximately 21.6 minutes for compound 20, suggesting a longer duration of action in vivo due to metabolic resistance . The bulky tert-butyl group likely contributes to this resistance by hindering metabolic processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.